molecular formula C17H12F5NO4 B1613047 Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate CAS No. 910036-96-3

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

Cat. No. B1613047
M. Wt: 389.27 g/mol
InChI Key: DOADFHHFWSVLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate is a chemical compound with the molecular formula C17H12F5NO4 . It has a molecular weight of 389.27 g/mol . The compound is also known by several other names, including Pentafluorophenyl-2-(tetrahydropyran-4-yloxy)pyridine-5-carboxylate and (2,3,4,5,6-pentafluorophenyl) 6-(oxan-4-yloxy)pyridine-3-carboxylate .


Molecular Structure Analysis

The compound’s structure includes a pentafluorophenyl group, a tetrahydropyran group, and a nicotinate group . The IUPAC name for this compound is (2,3,4,5,6-pentafluorophenyl) 6-(oxan-4-yloxy)pyridine-3-carboxylate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.27 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors but has 10 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 389.06864867 g/mol . The topological polar surface area of the compound is 57.6 Ų .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-(oxan-4-yloxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO4/c18-11-12(19)14(21)16(15(22)13(11)20)27-17(24)8-1-2-10(23-7-8)26-9-3-5-25-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOADFHHFWSVLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640294
Record name Pentafluorophenyl 6-[(oxan-4-yl)oxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

CAS RN

910036-96-3
Record name 2,3,4,5,6-Pentafluorophenyl 6-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910036-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 6-[(oxan-4-yl)oxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
Reactant of Route 3
Reactant of Route 3
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
Reactant of Route 4
Reactant of Route 4
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
Reactant of Route 5
Reactant of Route 5
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
Reactant of Route 6
Reactant of Route 6
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.